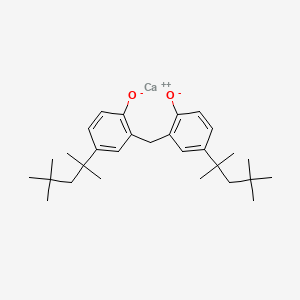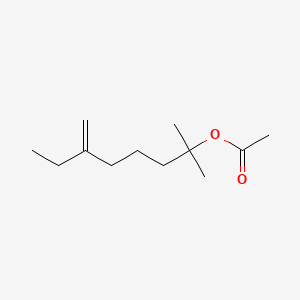
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene is a complex organic compound with the molecular formula C14H14Cl4 It is known for its unique structure, which includes a cyclopropenylidene group and multiple chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the cyclopropenylidene group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated cyclopentadienones, while reduction can produce partially dechlorinated derivatives .
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrachloro-5,6-dipropylpentatriafulvalene
- 1,2,3,4-Tetrachlor-5,6-dipropyl-calicen
Uniqueness
Compared to similar compounds, 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene stands out due to its unique cyclopropenylidene group and the specific arrangement of chlorine atoms.
Propriétés
Numéro CAS |
5680-25-1 |
|---|---|
Formule moléculaire |
C14H14Cl4 |
Poids moléculaire |
324.1 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(2,3-dipropylcycloprop-2-en-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C14H14Cl4/c1-3-5-7-8(6-4-2)9(7)10-11(15)13(17)14(18)12(10)16/h3-6H2,1-2H3 |
Clé InChI |
JEKMNPQZUZYWII-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C1=C2C(=C(C(=C2Cl)Cl)Cl)Cl)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)



![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)

![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)




![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)

